4'-Hydroxy-4-methoxychalcone

Description

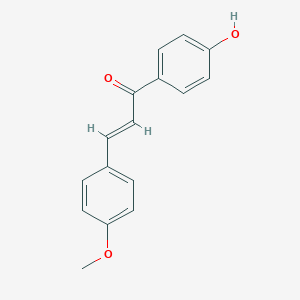

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCVAWRRHHSOCC-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-81-4 | |

| Record name | NSC 40922 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

biological activities of 4'-Hydroxy-4-methoxychalcone.

Therapeutic Profile, Synthesis, and Biological Mechanisms

Executive Summary

4'-Hydroxy-4-methoxychalcone (CAS: 6338-81-4) is a synthetic chalcone derivative belonging to the flavonoid precursor class (1,3-diaryl-2-propen-1-ones).[1] Distinguished by its specific substitution pattern—a hydroxyl group on the A-ring (acetophenone-derived) and a methoxy group on the B-ring (aldehyde-derived)—this small molecule exhibits potent anti-inflammatory and anticancer properties.[1]

Its primary mechanism of action involves the suppression of the NF-κB signaling pathway by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65/p50 complex.[1] Additionally, it displays significant cytotoxicity against human cancer cell lines (MCF-7, PC-3, A549) through the induction of apoptosis and cell cycle arrest. This guide provides a comprehensive technical analysis of its chemical synthesis, pharmacological mechanisms, and experimental validation protocols.[2]

Chemical Profile & Structural Precision

In chalcone nomenclature, the positioning of substituents is critical for biological activity.[1] This guide focuses specifically on the 4'-hydroxy (ketone-side) and 4-methoxy (aldehyde-side) isomer.[1]

| Property | Specification |

| IUPAC Name | (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| Common Synonyms | 4,4'-Dihydroxychalcone 4-methyl ether; this compound |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Precursors | 4-Hydroxyacetophenone (Ring A) + 4-Methoxybenzaldehyde (Ring B)[1][3] |

| Structural Isomer | Distinct from 4-hydroxy-4'-methoxychalcone (swapped substituents), which exhibits different antimicrobial profiles.[1] |

Synthesis Protocol: Claisen-Schmidt Condensation

The most robust method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation.[1] This reaction creates the characteristic α,β-unsaturated ketone scaffold.[1]

Workflow Diagram

Caption: Step-by-step synthesis workflow for this compound via base-catalyzed condensation.

Detailed Protocol

-

Preparation: Dissolve 4-hydroxyacetophenone (10 mmol, 1.36 g) and 4-methoxybenzaldehyde (10 mmol, 1.36 g) in absolute ethanol (15 mL) in a round-bottom flask.

-

Catalysis: Add potassium hydroxide (KOH) pellets (30 mmol) or a 40% NaOH solution dropwise to the mixture while stirring vigorously. The solution will darken (deep red/orange) due to phenolate formation.[1]

-

Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Quenching: Pour the reaction mixture into crushed ice (~100 g) containing dilute HCl (to pH ~4-5). This protonates the phenolate, precipitating the free chalcone.[1]

-

Purification: Filter the yellow precipitate. Wash with cold water.[1][2] Recrystallize from hot ethanol to obtain pure yellow needles.[1]

Biological Mechanisms & Pharmacodynamics[4]

Anti-Inflammatory Activity (NF-κB Suppression)

The therapeutic core of this compound is its ability to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1]

-

Mechanism: It blocks the phosphorylation and subsequent degradation of IκBα (Inhibitor of κB).[1][4]

-

Result: The p65/p50 NF-κB complex remains sequestered in the cytoplasm and cannot translocate to the nucleus.[1]

-

Downstream Effects: Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).

Anticancer Activity

The compound exhibits cytotoxicity against various cancer cell lines, often showing selectivity over normal fibroblasts.[1][5]

-

Cell Cycle Arrest: Induces G2/M phase arrest in specific lines (e.g., HL-60, MCF-7).

-

Apoptosis: Triggers the intrinsic mitochondrial pathway, leading to Caspase-3 and Caspase-9 activation.[1]

-

Metabolism: In rat intestinal models, the compound undergoes rapid Phase 2 metabolism (glucuronidation and sulfation), which must be considered during in vivo formulation.[1]

Signaling Pathway Diagram

Caption: Mechanism of NF-κB inhibition.[1] The chalcone prevents IκBα degradation, blocking nuclear translocation.[1]

Quantitative Data Summary

The following table summarizes key inhibitory concentrations (IC50) and activity metrics from comparative studies.

| Target / Cell Line | Assay Type | Activity Metric (IC50 / % Inhibition) | Reference Context |

| NF-κB (TNF-α induced) | Luciferase Reporter | High Potency (Dose-dependent inhibition) | Prevents p65 translocation [1, 2] |

| MCF-7 (Breast Cancer) | MTT Viability | 3.8 µM | Cytotoxicity [3] |

| PC-3 (Prostate Cancer) | MTT Viability | ~17.9 µM | Cytotoxicity (Bis-Mannich derivative is more potent) [3] |

| iNOS Expression | Western Blot | > 90% Inhibition @ 20 µM | In LPS-stimulated macrophages [4] |

| COX-2 Expression | Western Blot | Significant Downregulation | Anti-inflammatory mechanism [4] |

Experimental Protocols for Validation

MTT Cell Viability Assay

To verify cytotoxic potency against cancer cell lines (e.g., MCF-7).[1][2][5]

-

Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h.

-

Treatment: Add this compound (dissolved in DMSO) at serial dilutions (e.g., 1–100 µM). Ensure final DMSO < 0.1%.

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well; incubate for 4 hours.

-

Solubilization: Remove medium; add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

NF-κB Nuclear Translocation Assay (Western Blot)

To confirm the mechanism of action.[1]

-

Treatment: Pre-treat cells (e.g., HeLa or RAW 264.[1]7) with the chalcone (10–50 µM) for 1 hour.

-

Stimulation: Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30 minutes.

-

Fractionation: Harvest cells and use a nuclear/cytoplasmic extraction kit to separate fractions.

-

Blotting: Perform Western Blot.

-

Result: Effective treatment will show high p65 in the cytoplasmic fraction and low/absent p65 in the nuclear fraction compared to the stimulated control.[1]

References

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Link

-

Bioactive Tech. (2016).[1][6] Antimicrobial Activity of Xanthohumol and Its Selected Structural Analogues.[1][7] (Discusses structure-activity relationships of hydroxy-methoxy chalcones). Link[1]

-

Bernardes, A., et al. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of this compound and its Bis-Mannich Analog In The Rat. The Open Medicinal Chemistry Journal.[1] Link

-

BenchChem. (2025).[1] A Technical Guide to the Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation.[1] (General protocol reference). Link

-

Biosynth. (2025).[1][8] this compound Product Datasheet. (Confirming NF-κB and apoptosis mechanisms).[1] Link

Sources

spectroscopic analysis of 4'-Hydroxy-4-methoxychalcone (NMR, IR, Mass).

Title: Structural Elucidation of 4'-Hydroxy-4-methoxychalcone: A Multi-Modal Spectroscopic Guide

Executive Summary & Chemical Context

This technical guide details the spectroscopic characterization of This compound (IUPAC: (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one).[1] As a privileged scaffold in medicinal chemistry, this chalcone derivative serves as a critical intermediate for flavonoid biosynthesis and a lead compound for anti-inflammatory and anticancer therapeutics.[1]

Accurate structural validation requires a tripartite approach:

-

Mass Spectrometry (MS): Confirmation of molecular weight and fragmentation fingerprints.[1]

-

Infrared Spectroscopy (IR): Identification of conjugated carbonyl and hydroxyl functionalities.[1]

-

Nuclear Magnetic Resonance (NMR): Definitive stereochemical assignment (E-isomer) and regiochemical mapping.

Synthesis Context (Impurities Warning)

This compound is typically synthesized via Claisen-Schmidt condensation.[1][2][3][4][5][6] Common impurities include unreacted 4-hydroxyacetophenone (starting material A) or p-anisaldehyde (starting material B).[1] The spectroscopic markers for these impurities are noted in the protocols below.

Figure 1: Synthetic pathway via Claisen-Schmidt condensation.[1][2][4][6] Understanding the precursors is vital for identifying spectral impurities.[1]

Mass Spectrometry (MS): Fragmentation Logic

Mass spectrometry provides the first line of evidence for structural integrity.[1] For chalcones, Electron Ionization (EI) at 70 eV is preferred for structural study, while Electrospray Ionization (ESI) is standard for purity checks in LC-MS workflows.[1]

Fragmentation Pathway

The molecular ion (

-

Molecular Ion:

254 (Base peak or high intensity).[1] -

Diagnostic Fragments:

Figure 2: Primary fragmentation pathways observed in EI-MS for this compound.

Infrared Spectroscopy (IR): Functional Group Analysis

IR analysis confirms the presence of the enone system.[1] The conjugation between the alkene and the carbonyl lowers the stretching frequency of the carbonyl compared to a standard ketone.[1]

| Functional Group | Frequency ( | Description |

| O-H Stretch | 3200 – 3400 | Broad band.[1] Indicates phenolic -OH on Ring A. |

| C=O[1] Stretch | 1645 – 1655 | Diagnostic. Lowered from 1715 due to |

| C=C Stretch | 1590 – 1610 | Aliphatic alkene stretch, often overlapping with aromatic C=C. |

| C-O-C Stretch | ~1250 | Asymmetric stretching of the methoxy ether on Ring B. |

| C=C (Aromatic) | 1510 – 1580 | Characteristic aromatic ring skeletal vibrations.[1] |

NMR Spectroscopy: The Structural Fingerprint

NMR is the definitive method for establishing the stereochemistry of the double bond.[1] The coupling constant (

Experimental Protocol: NMR Acquisition

-

Solvent: DMSO-

is recommended over CDCl -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Pulse Sequence: Standard 1D proton (

H) with 30° pulse angle to ensure accurate integration.

H NMR Assignment (400 MHz, DMSO- )

| Position | Chemical Shift ( | Multiplicity | Assignment Logic | |

| OH | 10.35 | Singlet (br) | - | Phenolic proton (Ring A).[1] Disappears with D |

| 2', 6' | 8.02 | Doublet | 8.8 | Ring A (Ortho to C=O).[1] Deshielded by carbonyl anisotropy.[1] |

| 7.80 | Doublet | 15.4 | Diagnostic for trans (E) isomer. Overlaps with Ring B protons. | |

| 2, 6 | 7.82 | Doublet | 8.8 | Ring B (Ortho to alkene).[1] |

| 7.65 | Doublet | 15.4 | Vinylic proton next to carbonyl. | |

| 3, 5 | 7.02 | Doublet | 8.8 | Ring B (Ortho to OMe).[1] Shielded by mesomeric effect of oxygen.[1] |

| 3', 5' | 6.90 | Doublet | 8.8 | Ring A (Ortho to OH).[1] Shielded by OH group.[1] |

| OMe | 3.84 | Singlet | - | Characteristic methoxy peak.[1] |

Critical Note on Stereochemistry:

A coupling constant of

Figure 3: NMR Assignment Logic. The coupling between Alpha and Beta protons confirms the E-isomer.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Weighing: Accurately weigh 10 mg of the dried chalcone sample.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D). -

Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause line broadening.[1]

-

Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove paramagnetic particulates.

Protocol B: Thin Layer Chromatography (Purity Check)

Before expensive spectroscopic analysis, validate purity.[1]

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).[1]

-

Visualization: UV lamp at 254 nm (quenching) and 365 nm (fluorescence).[1]

-

Expected

: ~0.4 (Product). Impurities (Aldehyde) usually run higher; (Acetophenone) runs lower.[1]

References

-

PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

-

SpectraBase. (2023).[1] 1H NMR Spectrum of this compound. Wiley Science Solutions.[1] [Link]

-

Awoniyi, L. et al. (2012).[1] Synthesis and characterization of some new chalcone derivatives. Journal of Chemical and Pharmaceutical Research. [Link][1]

-

Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][7][8] (Standard text for coupling constant verification).

Sources

- 1. This compound | C16H14O3 | CID 5355594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scitepress.org [scitepress.org]

- 5. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. 4-Methoxy-4'-hydroxychalcone | C16H14O3 | CID 97793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

Technical Guide: Synthesis of 4'-Hydroxy-4-methoxychalcone via Claisen-Schmidt Condensation

[1][2]

Executive Summary & Strategic Rationale

This guide details the synthesis of 4'-hydroxy-4-methoxychalcone (IUPAC: (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one), a critical pharmacophore in drug discovery. Chalcones belonging to this class exhibit potent anti-inflammatory, anticancer, and antioxidant activities. They serve as essential precursors for the biosynthesis of flavonoids and isoflavonoids.[1][2]

The synthesis utilizes the Claisen-Schmidt condensation , a base-catalyzed crossed-aldol reaction.[3][4] While conceptually simple, this specific derivative presents a unique chemical challenge: the acidity of the phenolic hydroxyl group (

Mechanistic Foundation

The reaction involves the condensation of 4-hydroxyacetophenone (ketone) and 4-methoxybenzaldehyde (aldehyde).[5]

The "Phenolic Trap"

In standard aldol condensations, 1 equivalent of base is catalytic. However, for 4'-hydroxyacetophenone, the first equivalent of base is consumed by the acidic phenol, forming a phenoxide anion. This anion is electron-rich, which theoretically reduces the electrophilicity of the carbonyl carbon, but more importantly, it consumes the catalyst.

-

Operational Consequence: You must use

2.2 equivalents of base . The first equivalent neutralizes the phenol; the subsequent equivalents generate the reactive enolate at the

Reaction Pathway[1][2][4][5][7][8][9][10]

-

Deprotonation: Base removes the phenolic proton (fast) and then the

-proton (equilibrium), forming a dianion intermediate. -

Nucleophilic Attack: The enolate attacks the carbonyl of 4-methoxybenzaldehyde.

-

Aldol Formation: Formation of the

-hydroxy ketone intermediate.[3] -

E1cB Elimination: Dehydration driven by the thermodynamic stability of the conjugated enone system.

-

Acidic Workup: Essential to reprotonate the phenoxide and precipitate the neutral product.

Figure 1: Mechanistic pathway highlighting the critical phenoxide intermediate and acid workup.

Experimental Protocol

Method A: Standard Solution-Phase Synthesis (Robust)

This is the preferred method for high purity and scalability.

Reagents:

-

4-Hydroxyacetophenone: 1.36 g (10 mmol)

-

4-Methoxybenzaldehyde (p-Anisaldehyde): 1.36 g (10 mmol)

-

Sodium Hydroxide (NaOH): 1.0 g (25 mmol) dissolved in 5 mL water (50% w/v)

-

Ethanol (95%): 15 mL

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 4-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol. Stir until clear.

-

Catalyst Addition: Add the aqueous NaOH solution dropwise over 5 minutes. The solution will turn dark orange/red immediately (formation of phenoxide/chalcone salt).

-

Reaction: Stir magnetically at Room Temperature (25°C) for 24–48 hours.

-

Quenching (Critical): Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The mixture will remain a clear, dark solution (the product is currently a water-soluble sodium salt).

-

Precipitation: Slowly add 10% HCl dropwise with stirring until pH

4-5. A yellow precipitate will form immediately. -

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove salts.

-

Purification: Recrystallize from hot Ethanol.

Yield Expectation: 75–85% Appearance: Yellow crystalline solid.

Method B: Green Chemistry Optimization (PEG-400)

For laboratories prioritizing green chemistry metrics (E-factor), Polyethylene Glycol (PEG-400) acts as a recyclable solvent.

Modification:

-

Replace Ethanol with 15 mL PEG-400.

-

Temperature: 40°C.[7]

-

Time: Reaction often completes in 2–4 hours due to better phase transfer properties of PEG.

-

Workup remains identical (pour into ice water + HCl).

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Validation

The product must be validated to confirm the trans geometry of the alkene and the integrity of the functional groups.

Physicochemical Properties

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 254.28 g/mol |

| Melting Point | 172–174 °C (Lit. 173 °C) |

| Color | Yellow needles/powder |

Spectroscopic Data (Self-Validation)

The key validation marker is the coupling constant (

| Technique | Diagnostic Signal | Interpretation |

| Confirms trans (E) geometry of the | ||

| Phenolic -OH (confirms successful acidification). | ||

| Methoxy group (OCH | ||

| IR (KBr) | 1645–1655 cm | Conjugated Carbonyl (C=O) stretch. |

| 3200–3400 cm | Broad -OH stretch. | |

| MS (ESI) | Matches expected mass. |

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield / No Precipitate | Incomplete neutralization. | The product is soluble at high pH (phenoxide). Ensure pH is brought down to < 5 using HCl. |

| Oily Product | Solvent trapping or impurities. | Recrystallize immediately from Ethanol. If oil persists, scratch the flask with a glass rod to induce nucleation. |

| Starting Material Remains | Phenol consumed base. | Ensure you used >2 equivalents of NaOH. The first equivalent is "sacrificial" to the phenol. |

| Cannizzaro Side Reaction | Excess aldehyde + conc. base. | Add base slowly. Do not heat excessively (>60°C) unless using the PEG-400 method. |

References

-

BenchChem. (2025).[5] A Technical Guide to the Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation. Link (Generalized protocol adaptation).

-

SciTePress. (2020). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. International Conference on Science, Technology, and Environment. Link (Source for green chemistry variations).

-

PubChem. (2025).[9][10] this compound Compound Summary. National Library of Medicine. Link (Physicochemical data verification).

-

SpectraBase. (2025).[9][10] NMR Spectrum of this compound. Wiley Science Solutions. Link (Spectral validation).[9][10]

-

Jayapal, M.R., et al. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link (PEG-400 optimization).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. magritek.com [magritek.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scitepress.org [scitepress.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. preprints.org [preprints.org]

- 9. 4-Methoxy-4'-hydroxychalcone | C16H14O3 | CID 97793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C16H14O3 | CID 5355594 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Synthetic Architecture, Physicochemical Profiling, and Pharmacological Applications[1][2][3][4][5]

Executive Summary

The compound (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (commonly referred to as 4'-hydroxy-4-methoxychalcone ) represents a critical scaffold in the flavonoid family. Structurally, it is an open-chain flavonoid featuring two aromatic rings linked by a three-carbon

This guide addresses the specific challenges in synthesizing and characterizing this molecule, particularly the reactivity modulation caused by the para-hydroxyl group on the acetophenone ring (Ring A). Furthermore, it details the compound's pharmacophore status as a Michael acceptor, capable of modulating the NF-

Chemical Architecture & Synthesis Strategy

2.1 The "Phenoxide Problem" in Claisen-Schmidt Condensation

The standard synthesis of chalcones involves the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde in the presence of a base. However, for (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one , the presence of the 4-hydroxyl group on the acetophenone presents a specific kinetic hurdle.

-

Mechanism: Base catalysis (e.g., NaOH) deprotonates the phenolic hydroxyl group (

) before abstracting the -

Consequence: The resulting phenoxide anion donates electron density into the ring, significantly reducing the acidity of the

-methyl protons. This creates a "deactivated" nucleophile, leading to sluggish reaction rates and lower yields (often <40%) compared to non-hydroxylated analogs.

2.2 Optimized Synthetic Protocol (Base-Catalyzed)

To overcome the phenoxide deactivation, this protocol utilizes a high-concentration alkali environment to force the equilibrium toward the dianion species, or relies on prolonged reaction times with thermal energy.

Reactants:

-

Ketone: 4-Hydroxyacetophenone (1.0 eq)

-

Aldehyde: 4-Methoxybenzaldehyde (p-Anisaldehyde) (1.1 eq)

-

Catalyst: KOH or NaOH (3.0 - 5.0 eq)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

-

Solubilization: Dissolve 4-hydroxyacetophenone (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Catalyst Addition: Add aqueous NaOH (40% w/v, 5 mL) dropwise while stirring. The solution will darken (phenoxide formation).

-

Aldehyde Addition: Add 4-methoxybenzaldehyde (11 mmol) slowly.

-

Reaction: Reflux at 60°C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Expert Note: Unlike simple chalcones that precipitate immediately, this intermediate often remains soluble due to the phenoxide salt.

-

-

Work-up (Critical):

-

Pour the reaction mixture into crushed ice/water (100 mL).

-

Acidification: Acidify carefully with 10% HCl to pH ~3-4. This protonates the phenoxide, causing the yellow solid product to precipitate.

-

-

Purification: Filter the crude solid. Recrystallize from hot Ethanol/Water (9:1) to yield yellow needles.

2.3 Synthetic Pathway Visualization

Figure 1: Claisen-Schmidt condensation pathway highlighting the formation of the thermodynamically stable (E)-isomer.

Physicochemical Characterization

Reliable identification requires validating the trans geometry of the alkene linker.

| Parameter | Value / Characteristic | Validation Note |

| Molecular Formula | MW: 254.28 g/mol | |

| Melting Point | 183 – 185 °C | Sharp range indicates high purity. |

| Appearance | Yellow crystalline powder | Color arises from extended conjugation. |

| Coupling Constant ( | ||

| Solubility | DMSO, Acetone, Hot Ethanol | Poorly soluble in water; requires co-solvents for biological assays. |

| LogP (Predicted) | ~3.2 | Moderate lipophilicity; good membrane permeability. |

NMR Interpretation Strategy:

Look for two doublets in the 7.4–7.8 ppm region. A coupling constant (

Pharmacological Mechanisms

4.1 The Michael Acceptor Moiety

The

Key Targets:

-

IKK

(I -

Tubulin: Interference with microtubule polymerization, leading to G2/M cell cycle arrest in cancer cells.

4.2 NF-

B Signaling Inhibition Pathway

Figure 2: Mechanism of Action.[1] The chalcone inhibits the IKK complex, preventing the liberation of NF-

Experimental Protocols: Biological Assay

5.1 Anti-inflammatory Assay (NO Inhibition in RAW 264.7 Cells)

This protocol validates the compound's ability to suppress Nitric Oxide (NO), a downstream marker of NF-

Materials:

-

RAW 264.7 Macrophage cell line.

-

Lipopolysaccharide (LPS) (1

g/mL). -

Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Pre-treatment: Treat cells with the chalcone (0.1 – 20

M) for 1 hour.-

Note: Dissolve compound in DMSO; final DMSO concentration must be <0.1% to avoid solvent toxicity.

-

-

Induction: Add LPS (1

g/mL) and incubate for 18–24 hours. -

Quantification:

-

Transfer 100

L of supernatant to a new plate. -

Add 100

L Griess Reagent. -

Incubate 10 mins at Room Temp (Dark).

-

Measure Absorbance at 540 nm.

-

-

Analysis: Calculate % Inhibition relative to LPS-only control.

References

-

Synthesis & Properties: BenchChem Technical Support. (2025).[2][3][4][5][6][7] Application Notes and Protocols: Synthesis of 4-Methoxychalcone via Claisen-Schmidt Condensation. Retrieved from

- Biological Activity (Anti-inflammatory): Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry. (Contextual grounding for hydroxy-methoxy chalcone activity).

-

Crystallography & Structure: Naghiyev, F. N., et al. (2025). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. IUCrData. (Note: Structural analog comparison for crystallographic data). Retrieved from

-

General Pharmacophore Data: National Center for Biotechnology Information. (2025).[2][3][4][5][6][7] PubChem Compound Summary for CID 5355594, this compound. Retrieved from

-

Green Synthesis: Susanti, E., et al. (2014).[8] Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. SciTePress. Retrieved from

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound | C16H14O3 | CID 5355594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | C16H14O3 | CID 5927890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scitepress.org [scitepress.org]

Methodological & Application

Measuring the Neuroprotective Effects of 4'-Hydroxy-4-methoxychalcone: A Methodological Guide

An Application Guide for Researchers

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to prevent or slow this neuronal death. Chalcones, a class of polyphenolic compounds found widely in nature, have garnered significant interest for their diverse biological activities. 4'-Hydroxy-4-methoxychalcone (PubChem CID: 5355594), a specific chalcone derivative, represents a promising candidate for neuroprotective drug development due to the known antioxidant and anti-inflammatory properties of its chemical class.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective potential of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The methodologies detailed herein cover essential in vitro and in vivo assays required to build a robust evidence base for the compound's efficacy, focusing on its effects on oxidative stress, inflammation, and apoptosis—three critical pathways in neurodegeneration.[3]

Part 1: Mechanistic Rationale and Experimental Overview

The rationale for investigating this compound as a neuroprotective agent is grounded in the established mechanisms of neuronal cell death. Neurodegenerative processes are rarely driven by a single factor; instead, they involve a crosstalk of pathological events, primarily oxidative stress, chronic inflammation, and apoptosis. A successful neuroprotective agent is likely to modulate one or more of these pathways.

In vitro models provide a controlled environment to dissect these mechanisms, while in vivo models are crucial for assessing therapeutic efficacy in a complex biological system, including behavioral outcomes.[3][4]

Core Pathological Pathways in Neurodegeneration

The following diagram illustrates the interconnected pathways that contribute to neuronal damage and highlights the potential intervention points for a therapeutic compound like this compound.

Part 2: In Vitro Assessment of Neuroprotection

In vitro assays are fundamental for initial screening, dose-response analysis, and mechanism-of-action studies.[5] They offer high-throughput capabilities in a controlled environment. A common approach involves inducing cellular stress in a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) or primary neurons with a known neurotoxin and then assessing the protective capacity of the test compound.[4][6]

General In Vitro Experimental Workflow

The workflow below outlines the typical sequence of an in vitro neuroprotection experiment.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay is a primary indicator of cell metabolic activity and, by extension, cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is crucial for first determining the non-toxic concentration range of the chalcone itself and then for quantifying its ability to protect cells from a neurotoxin.[7]

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates, multichannel pipette, plate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound. Include a "vehicle control" group treated with the same concentration of DMSO used for the highest compound dose. Incubate for 2 hours.

-

Causality Check: Pre-treatment allows the compound to enter the cells and potentially activate protective pathways before the insult is introduced.

-

-

Toxin Induction: Add the neurotoxin (e.g., 100 µM 6-OHDA) to all wells except the "control" and "compound-only" groups.

-

Incubation: Incubate the plate for another 24 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the control (untreated) cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: To evaluate the antioxidant properties of the chalcone. The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent but is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

-

DCFH-DA probe (stock solution in DMSO)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader (Ex/Em: 485/535 nm)

-

Other materials as in Protocol 1.

Step-by-Step Methodology:

-

Follow steps 1-4 from Protocol 1 using a black, clear-bottom 96-well plate.

-

Probe Loading: After the 24-hour toxin incubation, remove the medium and wash the cells gently with warm PBS.

-

Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Reading: Remove the DCFH-DA solution, wash cells again with PBS, and add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a plate reader.

-

Data Analysis: Normalize the fluorescence of treated groups to the toxin-only group to show the percentage reduction in ROS.

Protocol 3: Quantification of Nitric Oxide (NO) Production

Principle: To assess anti-inflammatory effects. In neuroinflammation, microglia and astrocytes produce nitric oxide (NO), a pro-inflammatory mediator. NO production can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. This assay is typically performed using microglial cell lines (e.g., BV-2) stimulated with lipopolysaccharide (LPS).

Materials:

-

BV-2 microglial cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard curve

-

Other materials as in Protocol 1.

Step-by-Step Methodology:

-

Seed BV-2 cells in a 96-well plate.

-

Pre-treat cells with this compound for 2 hours.

-

Stimulate with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Sample Collection: Collect 50 µL of cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Sulfanilamide solution to each sample, incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution and incubate for another 10 minutes. A purple/magenta color will develop.

-

Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.

| Assay | Parameter Measured | Principle | Typical Toxin/Stimulant | Expected Outcome with Effective Compound |

| MTT | Cell Viability / Metabolism | Mitochondrial dehydrogenase activity | 6-OHDA, Amyloid-β, Glutamate | Increased absorbance (higher viability) |

| DCFH-DA | Intracellular ROS | Oxidation of a fluorescent probe | H₂O₂, 6-OHDA | Decreased fluorescence (lower ROS) |

| Griess Assay | Nitric Oxide (Nitrite) | Colorimetric chemical reaction | Lipopolysaccharide (LPS) | Decreased absorbance (lower NO production) |

| TUNEL | DNA Fragmentation (Apoptosis) | Enzymatic labeling of DNA breaks | Staurosporine, 6-OHDA | Decreased number of fluorescently-labeled cells |

Part 3: In Vivo Validation of Neuroprotective Efficacy

In vivo studies are indispensable for validating in vitro findings in a whole-organism context, assessing not only neuroprotection but also functional recovery.[8] Rodent models of neurodegenerative diseases are commonly used for this purpose.[9]

General In Vivo Experimental Workflow

This workflow provides a high-level overview of an in vivo study, from model induction to final analysis.

Protocol 4: Behavioral Testing - Motor Coordination (Rotarod Test)

Principle: The rotarod test is a widely used method to assess motor coordination, balance, and motor learning in rodents.[10][11] Animals with motor deficits, such as those in a Parkinson's disease model, will fall off the rotating rod sooner than healthy animals. A neuroprotective compound should improve performance on this task.[12][13]

Materials:

-

Rotarod apparatus for mice/rats

-

Experimental animals (post-toxin and treatment)

-

Timer

Step-by-Step Methodology:

-

Training Phase (Pre-toxin): For 2-3 consecutive days before inducing the disease model, train the animals on the rotarod. Place each mouse on the rod at a low, constant speed (e.g., 4 RPM) for 60 seconds.

-

Testing Phase (Post-treatment): Begin testing after a sufficient treatment period.

-

Place a mouse on the rod and start the trial. The rod should accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 5 minutes.

-

Record the latency to fall (the time at which the mouse falls off the rod). If the mouse clings to the rod and makes a full passive rotation, this is also counted as a fall.

-

Perform 3 trials per animal per testing day, with a 15-20 minute inter-trial interval.

-

Data Analysis: Average the latency to fall for the 3 trials for each animal. Compare the average latencies between the vehicle-treated, toxin-only, and compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Protocol 5: Behavioral Testing - Spatial Learning and Memory (Morris Water Maze)

Principle: This test assesses hippocampal-dependent spatial learning and memory.[14] Animals learn to find a hidden platform in a pool of opaque water using distal visual cues.[12][15] Cognitive impairment, as seen in Alzheimer's models, results in longer escape latencies. A neuroprotective compound is expected to improve learning and memory, resulting in shorter escape times.

Materials:

-

Circular water tank (pool)

-

Submersible platform

-

Non-toxic white paint or milk powder to make water opaque

-

Video tracking software and camera

-

Distinct visual cues placed around the pool

Step-by-Step Methodology:

-

Acquisition Phase (4-5 days):

-

Fill the pool with water (20-22°C) and make it opaque. Place the hidden platform in one quadrant.

-

Gently place the mouse into the water facing the wall from one of four starting positions.

-

Allow the mouse to swim and find the platform for a maximum of 60 seconds. If it fails, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-20 seconds.

-

Perform 4 trials per day for each animal, using different starting positions.

-

-

Probe Trial (24 hours after last acquisition trial):

-

Remove the platform from the pool.

-

Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform used to be).

-

-

Data Analysis:

-

Acquisition: Plot the average escape latency per day for each group. A steeper learning curve indicates better learning.

-

Probe Trial: Compare the percentage of time spent in the target quadrant between groups. A significant preference for the target quadrant indicates memory retention.

-

Protocol 6: Post-Mortem Brain Tissue Analysis

Principle: After behavioral testing, direct examination of brain tissue provides the ultimate confirmation of neuroprotection. This involves quantifying neuronal survival and measuring key biochemical markers of inflammation and oxidative stress.

Materials:

-

Anesthetic and perfusion solutions (saline, 4% paraformaldehyde (PFA))

-

Vibratome or cryostat for sectioning

-

Microscope

-

Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase (TH) for dopaminergic neurons, anti-Iba1 for microglia)

-

ELISA or multiplex assay kits for cytokines (e.g., TNF-α, IL-1β).[16][17]

-

Tissue homogenization buffer and equipment.[18]

Step-by-Step Methodology:

-

Tissue Collection: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA. Carefully extract the brain.

-

Tissue Processing: Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brain into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.

-

Immunohistochemistry (IHC):

-

Perform IHC on brain sections using an antibody specific to the neuronal population of interest (e.g., TH for dopaminergic neurons in a Parkinson's model).

-

Use a secondary antibody conjugated to a fluorescent or enzymatic reporter.

-

Image the sections using a microscope.

-

Quantify the number of positive cells (e.g., TH-positive neurons) in the relevant brain region (e.g., substantia nigra) using stereology.

-

-

Cytokine Measurement:

-

For a separate cohort of animals, collect fresh brain tissue without perfusion.

-

Homogenize the specific brain region of interest (e.g., hippocampus or striatum) in a lysis buffer containing protease inhibitors.[18]

-

Centrifuge the homogenate and collect the supernatant.

-

Measure cytokine levels (TNF-α, IL-6, IL-1β) in the supernatant using a commercially available ELISA or multiplex bead-based immunoassay kit according to the manufacturer's instructions.[19]

-

-

Data Analysis: Compare neuronal counts and cytokine levels between experimental groups using appropriate statistical tests.

| Assay | Parameter Measured | Principle | Animal Model Relevance | Expected Outcome with Effective Compound |

| Rotarod Test | Motor Coordination & Balance | Latency to fall from a rotating rod | Parkinson's, Huntington's | Increased latency to fall |

| Morris Water Maze | Spatial Learning & Memory | Time to find a hidden platform | Alzheimer's, General cognitive decline | Decreased escape latency; more time in target quadrant |

| Immunohistochemistry | Neuronal Survival | Antibody-based labeling of specific neurons | All neurodegenerative models | Higher number of surviving neurons |

| ELISA / Multiplex | Inflammatory Cytokines | Antibody-based protein quantification | All neurodegenerative models | Lower levels of pro-inflammatory cytokines |

Conclusion

References

- MDPI. (n.d.). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies.

- O'Boyle, N. M., et al. (2019). 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells. PubMed.

- ResearchGate. (n.d.). Screen of 4‐flouro‐4'‐methoxychalcone (compound 5 a) derivatives for....

- Thermo Fisher Scientific. (n.d.). 4'-Methoxychalcone, 97% 25 g.

- SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.

- Rasayan Journal of Chemistry. (n.d.). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL.

- O'Boyle, N. M., et al. (2019). 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells. PMC - NIH.

- Waisman Center. (n.d.). Mouse Behavioral Tests.

- Endres, M., & Dirnagl, U. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database - NCBI.

- A short review on behavioural assessment methods in rodents. PMC - NIH. (n.d.).

- MDPI. (n.d.). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.

- Malaysian Journal of Analytical Sciences. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS.

- PubChem. (n.d.). This compound.

- PubMed. (n.d.). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone.

- PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.

- PubMed. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07.

- PMC - NIH. (2018). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays.

- PubMed. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells.

- Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function.

- DergiPark. (2022). BEHAVIORAL TESTS USED IN THE EVALUATION OF LEARNING AND MEMORY IN EXPERIMENTAL ANIMALS.

- ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.

- InnoSer. (n.d.). In vitro neurology assays.

- Frontiers. (n.d.). In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates.

- ResearchGate. (2015). What are the protocols for the determination of cytokine inflammatory parameters?.

- Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition.

- Technical Assessment of Motor and Behavioral Tests in Rodent Models of Multiple Sclerosis. (2025).

- MDPI. (n.d.). Hydroxy Chalcones and Analogs with Chemopreventive Properties.

- PubMed Central. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway.

- Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020).

- ResearchGate. (2025). (PDF) Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone.

- PubMed. (n.d.). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study.

- Noldus. (2021). 5 proven ways to measure spatial learning in rodents.

- Frontiers. (n.d.). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease.

- MDPI. (n.d.). Targeting Cytokine-Mediated Inflammation in Brain Disorders: Developing New Treatment Strategies.

- PMC - NIH. (n.d.). Approaches to Determine Expression of Inflammatory Cytokines.

- [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. (n.d.).

- Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.

- ChemicalBook. (n.d.). This compound CAS#: 6338-81-4.

- Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES.

Sources

- 1. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates [frontiersin.org]

- 9. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]

- 10. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]

- 12. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]

- 13. imrpress.com [imrpress.com]

- 14. noldus.com [noldus.com]

- 15. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. bioradiations.com [bioradiations.com]

- 18. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving yield in 4'-Hydroxy-4-methoxychalcone Claisen-Schmidt condensation

Welcome to the technical support center for the synthesis of 4'-Hydroxy-4-methoxychalcone. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of chalcones and their derivatives. Here, we delve into the nuances of the Claisen-Schmidt condensation, offering field-proven insights and evidence-based protocols to help you navigate common challenges and systematically improve your reaction yields.

Understanding the Foundation: The Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation is a robust and widely utilized reaction for forming carbon-carbon bonds, essential for synthesizing the α,β-unsaturated ketone scaffold of chalcones.[1][2][3][4] The reaction proceeds between an aromatic ketone possessing α-hydrogens (in this case, 4-hydroxyacetophenone) and an aromatic aldehyde that lacks α-hydrogens (4-methoxybenzaldehyde), typically under basic conditions.[2][4]

The base-catalyzed mechanism involves several key steps:

-

Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the 4-hydroxyacetophenone to form a resonance-stabilized enolate ion.[1][4] This step is critical, as the enolate is the active nucleophile.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy ketone intermediate (an aldol addition product).[1]

-

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the more thermodynamically stable, conjugated α,β-unsaturated ketone system of this compound.[1]

Caption: Figure 2: Diagnostic Workflow for Low Yield

Question 2: I suspect side reactions are occurring. What are the most common ones and how can they be minimized?

Side reactions are a primary cause of reduced yield and purity. Understanding them is key to suppression.

-

Cannizzaro Reaction: This disproportionation reaction can occur with the 4-methoxybenzaldehyde under strongly basic conditions, especially if the temperature is too high. The aldehyde, lacking α-hydrogens, reacts with hydroxide to form both an alcohol (4-methoxybenzyl alcohol) and a carboxylate salt (sodium 4-methoxybenzoate).

-

Mitigation Strategy: Maintain a lower reaction temperature (e.g., room temperature) and add the base solution slowly to the mixture of the ketone and aldehyde. This keeps the instantaneous concentration of hydroxide low.

-

-

Self-Condensation of 4-Hydroxyacetophenone: The enolate of 4-hydroxyacetophenone can react with another molecule of the ketone. While the crossed condensation with the more reactive aldehyde is generally favored, self-condensation can occur, leading to complex byproducts.

-

Mitigation Strategy: A common tactic is to add the ketone solution slowly to a mixture of the aldehyde and the base. This ensures that the enolate, once formed, is more likely to encounter an aldehyde molecule than another ketone molecule.

-

-

Michael Addition: The desired chalcone product contains an electrophilic β-carbon. A free enolate ion can act as a nucleophile and add to the chalcone product in a conjugate addition, leading to high-molecular-weight byproducts.

-

Mitigation Strategy: Avoid a large excess of the ketone and monitor the reaction by Thin-Layer Chromatography (TLC). Stop the reaction once the starting materials are consumed to prevent the product from reacting further.

-

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing this compound.

Protocol 1: Conventional Synthesis in Ethanol

This method is a standard, reliable approach using a common laboratory solvent.

Materials & Equipment:

-

4-hydroxyacetophenone

-

4-methoxybenzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Hydrochloric Acid (HCl), ~10% aqueous solution

-

Round-bottom flask, magnetic stirrer, stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-hydroxyacetophenone and 10 mmol of 4-methoxybenzaldehyde in 20-30 mL of ethanol. Stir until a homogeneous solution is formed.

-

Base Addition: In a separate beaker, prepare a solution of 20 mmol of NaOH in ~15 mL of water and cool it in an ice bath. Add this cold NaOH solution dropwise to the stirred ethanolic solution of the reactants over 15-20 minutes.

-

Reaction: Allow the mixture to stir at room temperature. The solution will typically turn a deep color and a precipitate may form. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The reaction is often complete within 2-4 hours.

-

Workup & Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of cold water. Acidify the mixture slowly by adding 10% HCl dropwise with constant stirring until the pH is acidic (pH ~5-6), which will cause the chalcone to precipitate as a solid.

-

Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified this compound as a crystalline solid. [5][6]

Protocol 2: Solvent-Free Synthesis by Grinding (Green Chemistry Approach)

This environmentally friendly method is rapid, efficient, and avoids the use of organic solvents during the reaction phase. [5][7] Materials & Equipment:

-

4-hydroxyacetophenone

-

4-methoxybenzaldehyde

-

Solid NaOH or KOH (pellets or flakes)

-

Mortar and pestle

-

Hydrochloric Acid (HCl), ~10% aqueous solution

-

Buchner funnel and filter paper

Procedure:

-

Grinding: Place 10 mmol of 4-hydroxyacetophenone, 10 mmol of 4-methoxybenzaldehyde, and 15-20 mmol of solid NaOH into a mortar.

-

Reaction: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. [5]The solid mixture will typically become a paste and may change color, indicating the reaction is proceeding. The friction from grinding provides the energy to initiate the reaction. [5]3. Workup & Isolation: After the grinding period, add ~50 mL of cold water to the mortar and stir to break up the solid mass. Transfer the slurry to a beaker.

-

Neutralization: Slowly neutralize the mixture with cold 10% HCl until it is acidic to litmus or pH paper. [6][7]A solid precipitate of the chalcone will form.

-

Filtration & Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure product. [6][7]

Quantitative Data Summary

The yield of Claisen-Schmidt condensations is highly dependent on the specific substrates and reaction conditions. The table below summarizes reported yields for various chalcone syntheses to provide a comparative baseline.

| Chalcone Product | Reactants | Base/Catalyst | Solvent | Yield (%) | Reference |

| 4-hydroxy-4'-methoxychalcone | 4-hydroxybenzaldehyde & 4-methoxyacetophenone | NaOH | Grinding (Solvent-Free) | 32.5% | [6] |

| 4'-hydroxy-4-hydroxy chalcone | 4-hydroxybenzaldehyde & 4-hydroxyacetophenone | - | Grinding (Solvent-Free) | 66.67% | [7] |

| General Chalcones | Aromatic Aldehydes & Ketones | KOH | Ethanol | 88-94% | [Zangade et al., 2011, as cited in 9] |

| General Chalcones | Aromatic Aldehydes & Ketones | NaOH | Ethanol | 90-96% | [Mogilaiah et al., 2010, as cited in 9] |

| (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-aminoacetophenone & 4-methoxybenzaldehyde | 20 mol% NaOH | Grinding (Solvent-Free) | 98% | [Rahman et al., 2012, as cited in 3] |

FAQs for Experimental Success

Q1: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a TLC plate alongside spots of your starting materials (ketone and aldehyde). Using an appropriate eluent system (e.g., Hexane:Ethyl Acetate, 7:3 v/v), you can visualize the consumption of reactants and the formation of a new, typically less polar, product spot.

Q2: My product oiled out instead of precipitating upon acidification. What should I do? A: This can occur if the product has a low melting point or if impurities are present that form a eutectic mixture. [8]If this happens, transfer the entire mixture to a separatory funnel and perform a liquid-liquid extraction with an organic solvent like ethyl acetate. The chalcone will move into the organic layer. Wash the organic layer with water and brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and evaporate the solvent to recover the crude product, which can then be purified.

Q3: What is the best method for purifying the final chalcone product? A: Recrystallization is the most common and efficient method for purifying solid chalcones. [8]Ethanol is frequently a good solvent choice for this class of compounds. The goal is to find a solvent that dissolves the compound when hot but in which it has low solubility when cold. If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is the next logical step.

References

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from PraxiLabs. [Link]

-

Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from Wikipedia. [Link]

-

Rahman, A. F. M. M., et al. (2012). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions. ResearchGate. [Link]

-

Susanti, E. V. H., et al. (2024). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. Rasayan Journal of Chemistry, 17(4). [Link]

- Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS OF 4'- HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES. Rasayan Journal of Chemistry, 15(3).

-

ResearchGate. (n.d.). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. Retrieved from ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from Chemistry Steps. [Link]

-

StudySmarter. (n.d.). Claisen Condensation: Mechanism & Reaction. Retrieved from StudySmarter. [Link]

-

Susanti V. H., E., & Mulyani, S. (2022). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. SciTePress. [Link]

-

SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from SciSpace. [Link]

-

NPTEL - Special Lecture Series. (2021, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction [Video]. YouTube. [Link]

-

ACS Publications. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]

-

NIH. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. [Link]

-

ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from ResearchGate. [Link]

-

NIH. (2021). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

-

YouTube. (2022, November 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. [Link]

-

Komala, I., et al. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. ResearchGate. [Link]

-

SciTePress. (2022). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. [Link]

-

Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4). [Link]

-

Orbital: The Electronic Journal of Chemistry. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scitepress.org [scitepress.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. youtube.com [youtube.com]

Technical Support Center: Purification of 4'-Hydroxy-4-methoxychalcone

Status: Operational Ticket Topic: Removal of unreacted aldehydes (4-Methoxybenzaldehyde) and purification of chalcone derivatives. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Triage & Diagnostics (Troubleshooting FAQs)

Welcome to the technical support hub. Based on the synthesis of 4'-Hydroxy-4-methoxychalcone (via Claisen-Schmidt condensation of 4-hydroxyacetophenone and 4-methoxybenzaldehyde), we have categorized the most common failure modes below.

Q1: "My crude product is an oily, sticky orange gum that won't crystallize. What happened?"

Diagnosis: This is the hallmark of Aldehyde Contamination . The starting material, 4-methoxybenzaldehyde (Anisaldehyde) , is a liquid at room temperature (MP ~0°C) and is lipophilic. If unreacted aldehyde remains, it acts as a solvent, solvating your chalcone and preventing crystal lattice formation. The Fix: Do not attempt to recrystallize yet. You must chemically remove the aldehyde first using the Sodium Bisulfite Protocol (See Section 2).

Q2: "I see a spot on TLC just above my product. Is this the aldehyde?"

Diagnosis: Likely, yes.

-

4-Methoxybenzaldehyde is less polar than the chalcone (which has a phenolic -OH group) and typically runs higher on silica (Hexane/EtOAc systems).

-

4-Hydroxyacetophenone (starting ketone) is more polar and usually runs lower or trails near the baseline. The Fix: If the spot is higher, proceed with the Bisulfite Wash. If the spot is lower, proceed to Recrystallization (Section 3).

Q3: "Can I wash the crude solid with NaOH to remove the starting ketone?"

CRITICAL WARNING: NO. While 4-hydroxyacetophenone is acidic (phenol), your product (4'-Hydroxy -4-methoxychalcone) is also a phenol (pKa ~7.7). Washing with Sodium Hydroxide will deprotonate your product, turning it into a water-soluble phenolate salt. You will lose your product into the aqueous waste stream.

The Solution: Chemoselective Aldehyde Removal (Bisulfite Wash)[1]

The most robust method to remove unreacted aldehydes without chromatography is the formation of a Bisulfite Adduct . Sodium bisulfite (

The Mechanism

The nucleophilic bisulfite ion attacks the carbonyl carbon of the aldehyde, breaking the double bond and creating a charged, water-soluble species.[1] The chalcone remains in the organic layer.

Figure 1: Chemoselective separation mechanism. The aldehyde is pulled into the aqueous phase as a salt, while the chalcone remains organic.

Experimental Protocol A: The Bisulfite Wash

Use this protocol if your crude is sticky or smells strongly of anise/almonds.

-

Dissolution: Dissolve your crude, sticky solid in a minimal amount of Ethyl Acetate (EtOAc) . Ensure complete dissolution.

-

Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

). -

The Wash:

-

Transfer the organic layer to a separatory funnel.

-

Add the bisulfite solution (Ratio: 1:1 volume relative to organic layer).[2]

-

Shake vigorously for 2–3 minutes. Note: Aldehyde adduct formation is not instantaneous; vigorous contact is required.

-

-

Separation: Allow layers to separate. The unreacted aldehyde is now in the bottom aqueous layer.

-

Repeat: Drain the aqueous layer.[1] Repeat the wash once more with fresh bisulfite solution to ensure >98% removal.

-

Final Rinse: Wash the organic layer once with Brine (saturated NaCl) to remove excess bisulfite.

-

Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

), filter, and evaporate the solvent. -

Result: You should now have a solid, non-sticky powder ready for final recrystallization.

Final Purification: Recrystallization

Once the "sticky" aldehyde is removed, the chalcone can be purified from the starting ketone and other minor impurities via standard recrystallization.[3]

Physical Properties Data

| Property | Value | Notes |

| Target Compound | This compound | |

| Molecular Weight | 254.28 g/mol | |

| Melting Point | 217–218 °C | High MP indicates strong lattice energy. |

| Solubility (Cold) | Insoluble in Water, Hexane. | |

| Solubility (Hot) | Soluble in Ethanol, Methanol, EtOAc. | |

| Appearance | Yellow to Orange Needles | Color intensity depends on crystal size. |

Experimental Protocol B: Ethanol Recrystallization

-

Solvent Choice: 95% Ethanol is the standard solvent for chalcones.

-

Boiling: Place the solid from Protocol A into an Erlenmeyer flask. Add 95% Ethanol in small portions while heating on a hot plate/water bath.[4]

-

Saturation: Add just enough hot ethanol to dissolve the solid completely. If you see undissolved specks that aren't dissolving despite adding solvent, filter the hot solution (hot gravity filtration) to remove inorganic salts.

-

Cooling: Remove from heat. Let the flask cool to room temperature slowly (do not rush this, or you will trap impurities).

-

Crystallization: Once at room temperature, place the flask in an ice bath (0°C) for 30 minutes.

-

Collection: Filter the crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the crystal cake with ice-cold 95% Ethanol.

-

Why ice-cold? To wash away surface mother liquor without redissolving your product.

-

Decision Matrix & Workflow

Use this logic flow to guide your purification strategy.

Figure 2: Purification Decision Matrix. Prioritize bisulfite washing if the physical state suggests aldehyde contamination.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

ChemicalBook. (n.d.). This compound Properties and Melting Point.[5] Retrieved from

-

Brindle, C. S., et al. (2017).[6] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[6] Organic Process Research & Development.[6] (Authoritative source on the mechanism and efficiency of bisulfite washes). Retrieved from

-

BenchChem. (2025).[1][7] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[2] Retrieved from

Sources

challenges in scaling up 4'-Hydroxy-4-methoxychalcone synthesis

Technical Reference ID: CHAL-SC-4H4M-01

Status: Operational | Tier: Advanced Chemical Engineering

Introduction: The Scaling Paradox

Welcome to the Scale-Up Support Center. You are likely here because a protocol that worked perfectly on a 100mg scale in a scintillation vial has failed or behaved unpredictably at the 50g, 100g, or kilogram scale.

The synthesis of 4'-Hydroxy-4-methoxychalcone (via Claisen-Schmidt condensation) presents a specific, deceptive challenge compared to non-phenolic chalcones. The presence of the 4'-hydroxyl group on the acetophenone ring fundamentally alters the solubility profile and stoichiometric requirements of the reaction.

This guide addresses the three most common scaling failures:

-

The "Phenolate Trap" (Product failing to precipitate).

-

Thermal Runaway & Oiling Out (Loss of morphology control).

-

Michael Addition Side-Reactions (Impurity formation).

Module 1: The Chemistry & Thermodynamics

The Reaction Mechanism

The synthesis involves the condensation of 4-Hydroxyacetophenone (Reactant A) and 4-Methoxybenzaldehyde (Reactant B, p-Anisaldehyde).

Critical Insight:

Unlike standard chalcone synthesis, Reactant A is a phenol . In the presence of strong base (NaOH/KOH), the 4'-OH is deprotonated before the

-

Stoichiometric Implication: You cannot use catalytic base or 1.0 equivalent. You need

2.2 equivalents of base.-

1.0 eq to neutralize the phenolic OH (forming the phenoxide).

-

1.0+ eq to generate the reactive enolate.

-

-

Solubility Implication: The intermediate and the final product (in basic media) are water-soluble salts . If you filter the reaction mixture while basic (standard protocol for neutral chalcones), you will discard your product in the filtrate.

Visualization: The Phenolate Trap

Figure 1: The reaction pathway highlighting the solubility inversion. The product remains soluble until the final acid quench.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| No Precipitate (Clear/Red Solution) | The Phenolate Trap. The product is currently a soluble salt because the pH is > 9. | Do NOT filter. Add 10% HCl dropwise with vigorous stirring until pH reaches ~4-5. The solution will turn from deep red to yellow suspension. |

| Sticky "Gum" or Oil formed | "Oiling Out." The product precipitated as a supercooled liquid due to rapid quenching or high ethanol content. | Re-heat the mixture to reflux until dissolved, then cool slowly (1°C/min) with seeding. Ensure ethanol:water ratio is approx 1:1 or 1:2. |

| Low Yield (<50%) | Cannizzaro Reaction. Excess base consumed the aldehyde before it could react with the enolate. | Order of Addition: Dissolve acetophenone + base first, stir for 15 mins, then add aldehyde slowly. |

| Product is Deep Red/Orange | Trace Base / Halochromism. Chalcones act as pH indicators. Red indicates residual phenolate species. | Wash the filter cake with dilute acid (0.1M HCl) followed by copious water until filtrate is neutral. Recrystallize from Ethanol.[1][2] |

| Filter Clogging (Slow filtration) | Fine Particle Size. Rapid precipitation trapped impurities and formed microscopic crystals. | Digestion: Heat the slurry to 60°C for 30 mins (Ostwald ripening), then cool slowly before filtering. |

Module 3: Validated Scale-Up Protocol (100g Scale)

Safety Warning: This reaction is exothermic. The dehydration step can cause a sudden temperature spike.

Materials

-

Reactant A: 4-Hydroxyacetophenone (1.0 eq, 100g)

-

Reactant B: 4-Methoxybenzaldehyde (1.05 eq, ~105g)

-

Solvent: Ethanol (95%)

-

Base: NaOH pellets (2.5 eq, dissolved in min. water)

-

Quench: HCl (3M or 10%)

Step-by-Step Methodology

Phase 1: Enolate Generation

-

Setup: 2L Jacketed Reactor or 3-neck Round Bottom Flask with overhead stirrer (essential for slurry handling) and internal temp probe.

-

Dissolution: Charge 4-Hydroxyacetophenone and Ethanol (approx 5 mL per gram of reactant). Stir until dissolved.

-

Base Addition: Add aqueous NaOH (40% w/w solution) dropwise.

-

Observation: Solution will darken.[3] Temperature will rise.

-

Control: Maintain Temp < 30°C.

-

Wait: Stir for 20-30 minutes to ensure complete formation of the dianion (phenolate + enolate).

-

Phase 2: Condensation

-

Aldehyde Addition: Add 4-Methoxybenzaldehyde slowly over 30-60 minutes.

-

Why? Controlling addition rate limits the concentration of free aldehyde, reducing the risk of Cannizzaro side reactions [1].

-

-

Reaction: Stir at Room Temperature (20-25°C) for 12-24 hours.

-

Monitor: TLC (Hexane:EtOAc 7:3). The spot for the aldehyde should disappear.

-

Phase 3: The Quench (Critical Step)

-

Cooling: Cool the reactor to 0-5°C.

-

Acidification: Slowly add dilute HCl.

-

Caution: Exothermic neutralization.

-

Endpoint: Target pH 4-5.

-

Visual: The deep red/brown solution will turn turbid yellow. A heavy precipitate will form.

-

-

Digestion: Stir the slurry at 10°C for 1 hour to harden the solid and prevent oiling.

Phase 4: Purification

-

Filtration: Vacuum filter the yellow solid.

-

Wash:

-

Wash 1: Cold Water (removes NaCl).

-

Wash 2: Cold 10% EtOH/Water (removes unreacted aldehyde).

-

-

Recrystallization: If purity <98%, recrystallize from boiling Ethanol (95%).

-

Note: this compound has steep solubility in ethanol. It dissolves well at boiling but crystallizes effectively upon cooling [2].

-

Module 4: Process Logic & Decision Tree

Use this flow to determine your next step during the experiment.

Figure 2: Decision logic for workup. Note that for this specific phenolic chalcone, a solution state at the end of the reaction is normal before acidification.

Module 5: FAQ